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Introduction
Hydroxypalmitoyl sphinganine, also known as N-(1-hydroxypalmitoyl)sphinganine or

Ceramide NP, is a prominent member of the dihydroceramide class of sphingolipids.[1][2] As a

key component of the skin's stratum corneum, it plays a crucial role in establishing and

maintaining the epidermal permeability barrier.[3][4] Beyond its structural role, emerging

research highlights the bioactive nature of dihydroceramides in various cellular signaling

pathways, including autophagy, apoptosis, and cell cycle regulation.[5][6][7] This technical

guide provides a comprehensive overview of the core physicochemical properties of

hydroxypalmitoyl sphinganine, detailed experimental protocols for their determination, and

an exploration of its involvement in cellular signaling.

Physicochemical Properties
A thorough understanding of the physicochemical properties of hydroxypalmitoyl
sphinganine is fundamental for its application in research and drug development, influencing

formulation strategies, delivery systems, and biological activity.

Table 1: Summary of Physicochemical Properties of
Hydroxypalmitoyl Sphinganine and Related Compounds
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Property Value Source/Method Notes

IUPAC Name

N-[(2S,3R)-1,3-

dihydroxyoctadecan-

2-yl]-2-

hydroxyhexadecanami

de

PubChem [2]

Synonyms

N-(1-

hydroxypalmitoyl)sphi

nganine, Ceramide

NP, Ceramide 3

Multiple Sources [2][3]

Molecular Formula C₃₄H₆₉NO₄ PubChem [2]

Molecular Weight 555.9 g/mol PubChem [2]

Melting Point 98-110 °C SpecialChem
For the closely related

Ceramide NP.[5]

Solubility

Water:

InsolubleOrganic

Solvents: Soluble in

oils and some fatty

alcohols/organic

solvents (e.g.,

ethanol, chloroform),

particularly at elevated

temperatures.

Multiple Sources [5][8]

pKa (Predicted) ~13.65 Guidechem
For a Ceramide NP

variant.[8]

logP (Calculated) 12.6 (XLogP3-AA) PubChem [2]

Note: Precise experimental values for the melting point and pKa of hydroxypalmitoyl
sphinganine are not readily available in the cited literature. The provided values are for closely

related ceramide species and should be considered as estimates.
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Accurate determination of the physicochemical properties of hydroxypalmitoyl sphinganine
requires robust experimental methodologies. The following sections detail protocols for key

analyses.

Determination of Melting Point by Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference. It is a precise method for determining the melting point and phase transition

behavior of lipids like hydroxypalmitoyl sphinganine.[9][10]

Principle: As the sample is heated, it will eventually reach its melting point, at which it will

absorb more heat than the reference material without its temperature increasing. This

absorption of heat during the phase transition is detected by the DSC instrument and appears

as a peak in the thermogram.

Methodology:

Sample Preparation:

Accurately weigh 2-5 mg of high-purity hydroxypalmitoyl sphinganine into an aluminum

DSC pan.

Hermetically seal the pan to prevent any loss of sample during heating.

Prepare an empty, sealed aluminum pan to be used as a reference.

Instrument Setup:

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g.,

indium).

Place the sample pan and the reference pan into the DSC cell.

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent

oxidation.
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Thermal Program:

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the

expected melting point (e.g., 150°C).

Cool the sample back to the initial temperature at the same rate.

Perform a second heating scan to observe any changes in the thermal behavior that may

have occurred during the first heating cycle.

Data Analysis:

The melting point is determined as the onset temperature or the peak temperature of the

endothermic transition on the DSC thermogram.

The enthalpy of fusion (ΔH) can be calculated by integrating the area under the melting

peak.

Sample Preparation DSC Analysis Data Analysis
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Hydroxypalmitoyl Sphinganine

Seal in
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Load Sample and
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Set Thermal Program
(Heating/Cooling Cycle)
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Inert Atmosphere Analyze Thermogram Determine Melting Point (Tm)

and Enthalpy (ΔH)

Click to download full resolution via product page

Figure 1: Workflow for Melting Point Determination using DSC.

Determination of Solubility
The solubility of hydroxypalmitoyl sphinganine in various solvents is a critical parameter for

formulation development.

Principle: A saturated solution is prepared by adding an excess of the solute to a solvent and

allowing it to equilibrate. The concentration of the solute in the clear supernatant is then

determined by a suitable analytical method, such as High-Performance Liquid Chromatography

(HPLC).

Methodology:
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Sample Preparation:

Add an excess amount of hydroxypalmitoyl sphinganine to a known volume of the

desired solvent (e.g., ethanol, chloroform, cosmetic oils) in a sealed vial.

Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is

recommended.

For poorly soluble systems, gentle heating may be applied initially to aid dispersion,

followed by equilibration at the target temperature.

Sample Analysis:

After equilibration, centrifuge the vials to pellet the undissolved solid.

Carefully withdraw an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the

analytical method.

Analyze the diluted sample by a validated HPLC method to determine the concentration of

hydroxypalmitoyl sphinganine.

HPLC Conditions (Example):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of methanol and water.

Flow Rate: 1.0 mL/min.

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Quantification: Use a calibration curve prepared from standard solutions of

hydroxypalmitoyl sphinganine of known concentrations.
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Figure 2: Experimental Workflow for Solubility Determination.

Determination of pKa by Potentiometric Titration
The pKa value provides insight into the ionization state of the molecule at different pH values.

Due to the very weak acidic/basic nature of the amide and hydroxyl groups and the low water

solubility of hydroxypalmitoyl sphinganine, direct aqueous titration is challenging. A

potentiometric titration in a mixed-solvent system is a suitable approach.

Principle: The sample is dissolved in a suitable organic solvent/water mixture and titrated with a

standardized acid or base. The pH of the solution is monitored throughout the titration, and the

pKa is determined from the inflection point of the titration curve.

Methodology:

Sample Preparation:

Dissolve a precisely weighed amount of hydroxypalmitoyl sphinganine in a suitable

solvent mixture (e.g., a high percentage of propan-2-ol or another alcohol with a small

amount of water) to achieve a known concentration.

Titration:

Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent

systems.

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl in the

same solvent mixture) or a strong base (e.g., KOH in the same solvent mixture).

Add the titrant in small increments, recording the pH value after each addition and allowing

the reading to stabilize.
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Data Analysis:

Plot the pH versus the volume of titrant added.

The pKa can be determined from the pH at the half-equivalence point. The equivalence

point is identified as the point of steepest slope on the titration curve (the inflection point),

which can be more accurately determined from the first or second derivative of the curve.

Determination of logP by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
The partition coefficient (logP) is a measure of a compound's lipophilicity. An HPLC-based

method provides a rapid and reliable estimation of logP.

Principle: There is a linear relationship between the logarithm of the retention factor (log k') of a

compound on a reverse-phase HPLC column and its logP value. By calibrating the system with

a series of compounds with known logP values, the logP of the unknown compound can be

determined from its retention time.

Methodology:

Standard Preparation:

Prepare a series of standard compounds with known logP values that bracket the

expected logP of hydroxypalmitoyl sphinganine.

Dissolve each standard and the test compound in the mobile phase.

HPLC Analysis:

Column: A non-polar stationary phase column (e.g., C18 or C8).

Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile)

and water. The composition is kept constant throughout the run.

Analysis: Inject each standard and the test compound separately and record their

retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-
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retained compound (e.g., uracil).

Data Analysis:

Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) /

t_0.

Calculate the logarithm of the retention factor (log k').

Create a calibration curve by plotting the log k' of the standards against their known logP

values.

Determine the logP of hydroxypalmitoyl sphinganine by interpolating its log k' value

onto the calibration curve.

Signaling Pathways
Hydroxypalmitoyl sphinganine, as a dihydroceramide, is increasingly recognized as a

bioactive lipid involved in key cellular signaling pathways. Unlike its unsaturated counterpart,

ceramide, which is well-established as a pro-apoptotic and pro-senescence molecule,

dihydroceramides can have distinct and sometimes opposing effects.

De Novo Sphingolipid Synthesis and Metabolism
Hydroxypalmitoyl sphinganine is an intermediate in the de novo synthesis of sphingolipids.

[5][11] This pathway begins in the endoplasmic reticulum with the condensation of serine and

palmitoyl-CoA.[5] The resulting sphinganine is then acylated by a ceramide synthase (CerS) to

form a dihydroceramide, such as hydroxypalmitoyl sphinganine.[5] Subsequently,

dihydroceramide desaturase (DES) can introduce a double bond to form the corresponding

ceramide.[5] In the skin, hydroxypalmitoyl sphinganine can also be processed and

transformed into other ceramides, contributing to the diversity of the ceramide pool essential for

barrier function.[3][4]
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Figure 3: Simplified De Novo Sphingolipid Synthesis Pathway.

Role in Autophagy and ER Stress
Recent studies have implicated the accumulation of dihydroceramides in the induction of

autophagy and endoplasmic reticulum (ER) stress.[1][6] Dihydroceramides can alter the lipid

composition and fluidity of organelle membranes, leading to cellular stress responses.[5] The

accumulation of dihydroceramides has been shown to activate the unfolded protein response

(UPR) in the ER, a key component of the ER stress response.[6][12] This can, in turn, trigger

autophagy, a cellular process for the degradation and recycling of cellular components.[1][5][6]

The interplay between dihydroceramide-induced ER stress and autophagy can influence cell

fate, leading to either cell survival or cell death depending on the cellular context.[5][6]
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Figure 4: Dihydroceramide-Mediated ER Stress and Autophagy.

Conclusion
Hydroxypalmitoyl sphinganine is a multifaceted sphingolipid with critical structural and

signaling roles. While its fundamental physicochemical properties are broadly understood, this

guide highlights the need for more precise experimental data. The provided protocols offer a

framework for researchers to further characterize this important molecule. A deeper

understanding of its specific involvement in cellular signaling pathways will continue to be a key

area of research, with potential implications for the development of novel therapeutics for a

range of diseases, particularly those related to skin barrier dysfunction and cellular stress

responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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